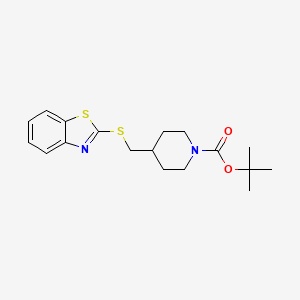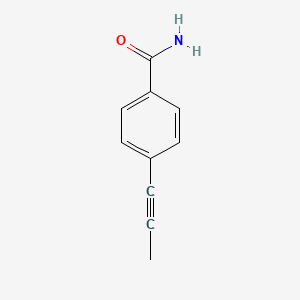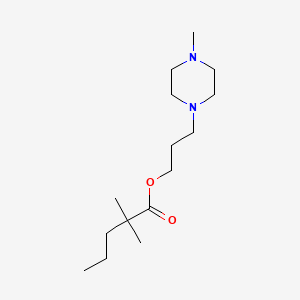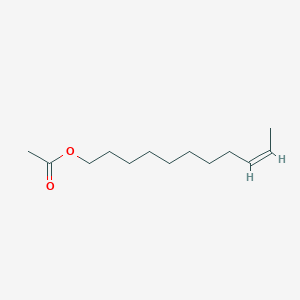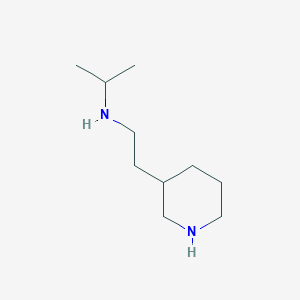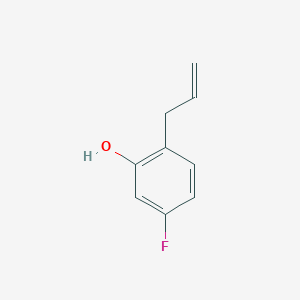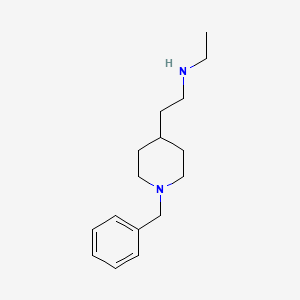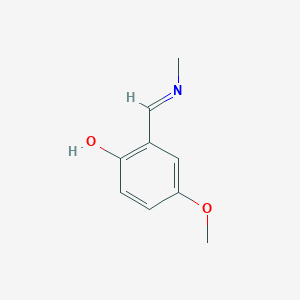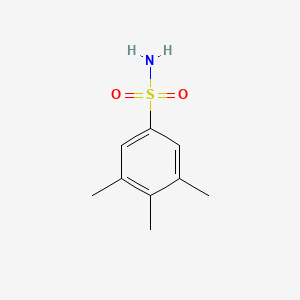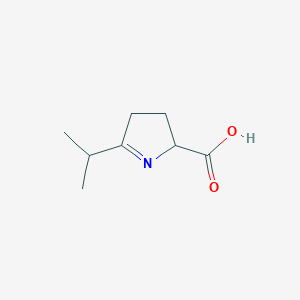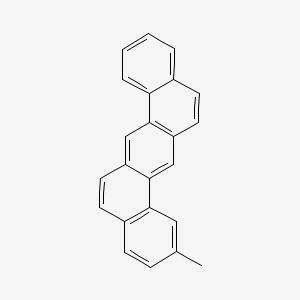
DIBENZ(a,h)ANTHRACENE, 2-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyldibenz[a,h]anthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It is characterized by a structure consisting of multiple fused benzene rings, with a methyl group attached to the second position of the dibenz[a,h]anthracene framework. This compound is known for its potential carcinogenic properties and is often studied in the context of environmental pollution and its effects on human health .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyldibenz[a,h]anthracene typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedel-Crafts alkylation, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2-methyldibenz[a,h]anthracene may involve large-scale Friedel-Crafts alkylation processes, utilizing optimized reaction conditions to maximize yield and purity. The process typically requires stringent control of temperature, pressure, and catalyst concentration to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyldibenz[a,h]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less complex hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-Methyldibenz[a,h]anthracene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying the behavior of PAHs and their interactions with other chemicals.
Biology: The compound is used to investigate the mechanisms of carcinogenesis and the effects of environmental pollutants on biological systems.
Medicine: Research on 2-methyldibenz[a,h]anthracene contributes to understanding the molecular basis of cancer and developing potential therapeutic interventions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism by which 2-methyldibenz[a,h]anthracene exerts its effects involves metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s molecular targets include enzymes involved in metabolic activation, such as cytochrome P450 enzymes, and pathways related to DNA repair and cell cycle regulation .
Comparación Con Compuestos Similares
Similar Compounds
Dibenz[a,j]anthracene: Another PAH with a similar structure but different ring fusion pattern.
7,12-Dimethylbenz[a]anthracene: A compound with two methyl groups, known for its potent carcinogenic properties.
Benzo[a]pyrene: A well-studied PAH with significant environmental and health impacts
Uniqueness
2-Methyldibenz[a,h]anthracene is unique due to its specific methyl substitution pattern, which influences its chemical reactivity and biological effects. This distinct structure allows for targeted studies on the compound’s behavior and interactions compared to other PAHs.
Propiedades
Número CAS |
63041-83-8 |
|---|---|
Fórmula molecular |
C23H16 |
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-methylnaphtho[1,2-b]phenanthrene |
InChI |
InChI=1S/C23H16/c1-15-6-7-17-9-11-19-13-22-18(14-23(19)21(17)12-15)10-8-16-4-2-3-5-20(16)22/h2-14H,1H3 |
Clave InChI |
OKVUWFFXNPQIPB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=CC3=CC4=C(C=CC5=CC=CC=C54)C=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


